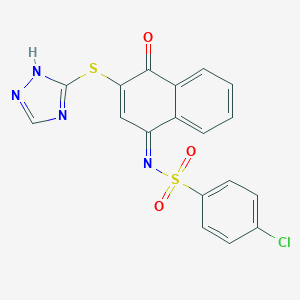
4-chloro-N-(4-oxo-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1(4H)-naphthalenylidene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-oxo-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1(4H)-naphthalenylidene)benzenesulfonamide, also known as OTS964, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mecanismo De Acción
4-chloro-N-(4-oxo-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1(4H)-naphthalenylidene)benzenesulfonamide inhibits the activity of TTK, which is required for proper chromosome alignment and segregation during cell division. Inhibition of TTK leads to mitotic arrest and subsequent apoptosis in cancer cells. 4-chloro-N-(4-oxo-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to inhibit the activity of other kinases, including Aurora B and Aurora C, which are also involved in cell division.
Biochemical and physiological effects:
4-chloro-N-(4-oxo-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to induce mitotic arrest and apoptosis in cancer cells, leading to inhibition of tumor growth. It has also been found to have minimal toxicity in normal cells and tissues. However, further studies are needed to determine the long-term effects of 4-chloro-N-(4-oxo-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1(4H)-naphthalenylidene)benzenesulfonamide on normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(4-oxo-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1(4H)-naphthalenylidene)benzenesulfonamide is a potent inhibitor of TTK and has shown promising results in preclinical studies. However, its efficacy and safety in clinical trials are still unknown. 4-chloro-N-(4-oxo-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1(4H)-naphthalenylidene)benzenesulfonamide also has limitations in terms of its solubility and stability, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
Future research on 4-chloro-N-(4-oxo-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1(4H)-naphthalenylidene)benzenesulfonamide should focus on its efficacy and safety in clinical trials, as well as its potential use in combination with other anti-cancer agents. Studies should also be conducted to determine the long-term effects of 4-chloro-N-(4-oxo-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1(4H)-naphthalenylidene)benzenesulfonamide on normal cells and tissues, as well as its potential use in other diseases beyond cancer.
Métodos De Síntesis
4-chloro-N-(4-oxo-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1(4H)-naphthalenylidene)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-chloro-1,2-naphthoquinone with 3-mercapto-1,2,4-triazole followed by the reaction with 4-aminobenzenesulfonamide. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
4-chloro-N-(4-oxo-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have potent anti-tumor activity in various types of cancer, including lung cancer, breast cancer, and pancreatic cancer. It has been found to inhibit the activity of the serine/threonine kinase, TTK, which is overexpressed in many types of cancer and plays a crucial role in cell division. 4-chloro-N-(4-oxo-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to induce apoptosis and inhibit tumor growth in preclinical studies.
Propiedades
Fórmula molecular |
C18H11ClN4O3S2 |
|---|---|
Peso molecular |
430.9 g/mol |
Nombre IUPAC |
(NZ)-4-chloro-N-[4-oxo-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C18H11ClN4O3S2/c19-11-5-7-12(8-6-11)28(25,26)23-15-9-16(27-18-20-10-21-22-18)17(24)14-4-2-1-3-13(14)15/h1-10H,(H,20,21,22)/b23-15- |
Clave InChI |
WGWYBMRNSNBHIT-HAHDFKILSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)/C(=N\S(=O)(=O)C3=CC=C(C=C3)Cl)/C=C(C2=O)SC4=NC=NN4 |
SMILES |
C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C(C2=O)SC4=NC=NN4 |
SMILES canónico |
C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C(C2=O)SC4=NC=NN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280705.png)
![6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one](/img/structure/B280706.png)
![1-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280707.png)
![N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280709.png)
![N-(2-methoxyethyl)-1-methyl-2-oxo-6-benzo[cd]indolesulfonamide](/img/structure/B280711.png)
![N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280712.png)
![1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid phenethyl-amide](/img/structure/B280715.png)
![3-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B280717.png)
![N-(4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280718.png)
![N-(4-ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280719.png)
![1-ethyl-N-isonicotinoyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280720.png)
![N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan](/img/structure/B280725.png)
![5-{[(4-Isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280727.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B280728.png)